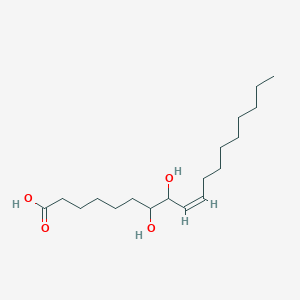
(Z)-7,8-dihydroxyoctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7,8-dihydroxyoctadec-9-enoic acid, commonly known as 9-oxo-ODA, is a bioactive compound found in olive oil. It has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of various diseases.
Wirkmechanismus
The mechanism of action of 9-oxo-ODA is not fully understood, but it is believed to act through various pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification genes. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
9-oxo-ODA has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It also has anti-inflammatory effects, which can help reduce the risk of chronic diseases such as heart disease and cancer. In addition, it has been found to improve glucose metabolism, which can help prevent and manage diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 9-oxo-ODA in the laboratory is that it can be easily synthesized or extracted from olive oil. In addition, it has been found to have low toxicity, making it a safe compound for use in experiments. However, one limitation is that it may not accurately reflect the effects of consuming olive oil, as it is just one of many bioactive compounds found in the oil.
Zukünftige Richtungen
There are numerous future directions for research on 9-oxo-ODA. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its effects on gut microbiota, as recent studies have suggested that it may have prebiotic properties. Furthermore, more research is needed to fully understand the mechanisms of action of 9-oxo-ODA and its potential health benefits.
Conclusion
In conclusion, 9-oxo-ODA is a bioactive compound found in olive oil that has numerous potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, as well as improve glucose metabolism and reduce blood pressure. Further research is needed to fully understand its mechanisms of action and potential applications in the prevention and treatment of various diseases.
Synthesemethoden
9-oxo-ODA can be synthesized from oleuropein, a phenolic compound found in olive leaves and fruits. The synthesis involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then oxidized to form 9-oxo-ODA. Alternatively, 9-oxo-ODA can be extracted directly from olive oil using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Numerous studies have investigated the potential health benefits of 9-oxo-ODA. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve glucose metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
143288-65-7 |
|---|---|
Produktname |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
InChI-Schlüssel |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Synonyme |
7,8-dihydroxylinoleic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
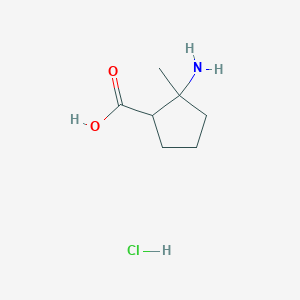
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

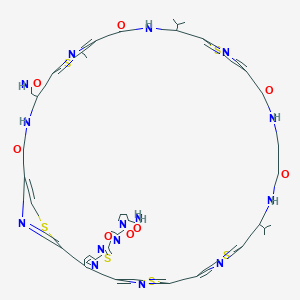
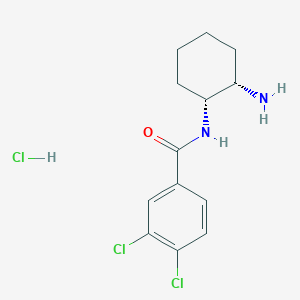
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
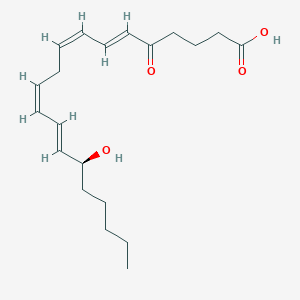
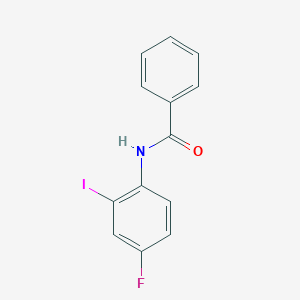
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

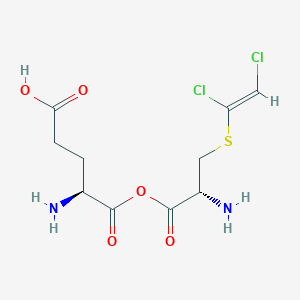
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)